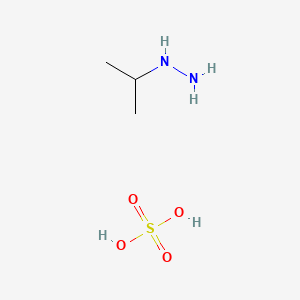

Isopropylhydrazine sulphate

説明

Isopropylhydrazine sulphate (C₃H₁₀N₂·H₂SO₄) is a hydrazine derivative with a substituted isopropyl group. Structurally, it consists of a hydrazine backbone (N–NH₂) bonded to an isopropyl group (CH(CH₃)₂). The sulphate salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical synthesis applications. It is historically linked to the hepatotoxic metabolite of the antidepressant drug iproniazid (1-isonicotinoyl-2-isopropylhydrazine), which was withdrawn from clinical use due to severe liver injury .

Key properties include:

特性

CAS番号 |

68143-29-3 |

|---|---|

分子式 |

C3H12N2O4S |

分子量 |

172.21 g/mol |

IUPAC名 |

propan-2-ylhydrazine;sulfuric acid |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(2)5-4;1-5(2,3)4/h3,5H,4H2,1-2H3;(H2,1,2,3,4) |

InChIキー |

PECRFPZAFZIMEN-UHFFFAOYSA-N |

SMILES |

CC(C)NN.OS(=O)(=O)O |

正規SMILES |

CC(C)NN.OS(=O)(=O)O |

他のCAS番号 |

68143-29-3 |

関連するCAS |

2257-52-5 (Parent) |

製品の起源 |

United States |

類似化合物との比較

Acetylhydrazine

- Structure : CH₃CONH–NH₂.

- Metabolic pathway : Derived from isoniazid (antituberculosis drug), acetylhydrazine is oxidized by hepatic microsomes to reactive acylating species.

- Toxicity : Less hepatotoxic than isopropylhydrazine. The Km value for covalent binding of acetylhydrazine to rat liver microsomes is 10× higher than that of isopropylhydrazine, indicating lower affinity for metabolic activation .

- Applications : Used in drug metabolism studies but avoided in therapeutics due to toxicity concerns .

Phenylhydrazine

- Structure : C₆H₅NH–NH₂.

- Reactivity : Forms stable hydrazones with carbonyl compounds, utilized in analytical chemistry (e.g., sugar detection).

- Toxicity : Causes hemolytic anemia and methemoglobinemia. Unlike isopropylhydrazine, its toxicity is less dependent on P-450 activation and more on direct oxidative stress .

Methylhydrazine

- Structure : CH₃NH–NH₂.

- Applications : Rocket propellant and precursor in agrochemical synthesis.

- Toxicity: Highly carcinogenic; induces DNA alkylation.

Comparative Toxicity and Metabolic Activation

Table 1: Toxicity and Metabolic Profiles of Hydrazine Derivatives

¹Data from rodent studies ().

²Estimated from hydrazine class toxicity ().

Mechanistic Insights :

- Isopropylhydrazine’s hepatotoxicity is potentiated by phenobarbital (P-450 inducer) and inhibited by piperonyl butoxide (P-450 inhibitor), confirming enzyme-dependent bioactivation .

Solubility and Stability

- Isopropylhydrazine sulphate’s solubility in polar solvents (e.g., water, ethanol) exceeds that of non-salt forms, facilitating its use in pharmaceutical intermediates .

- Comparative solubility data ():

- Isopropylhydrazine : Insoluble in hexane; soluble in IPA, MeOH.

- Acetylhydrazine : Soluble in water, DMSO.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。